Cas no 2137747-47-6 (5-(1-Amino-3-methylbutyl)pyrimidine-2-carboxylic acid)

5-(1-Amino-3-methylbutyl)pyrimidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(1-amino-3-methylbutyl)pyrimidine-2-carboxylic acid
- 2137747-47-6
- EN300-737002
- 5-(1-Amino-3-methylbutyl)pyrimidine-2-carboxylic acid
-
- インチ: 1S/C10H15N3O2/c1-6(2)3-8(11)7-4-12-9(10(14)15)13-5-7/h4-6,8H,3,11H2,1-2H3,(H,14,15)
- InChIKey: JNKMTYQGMHIVEG-UHFFFAOYSA-N
- ほほえんだ: OC(C1=NC=C(C=N1)C(CC(C)C)N)=O
計算された属性
- せいみつぶんしりょう: 209.116426730g/mol
- どういたいしつりょう: 209.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.6
- トポロジー分子極性表面積: 89.1Ų
5-(1-Amino-3-methylbutyl)pyrimidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-737002-1.0g |
5-(1-amino-3-methylbutyl)pyrimidine-2-carboxylic acid |
2137747-47-6 | 1g |
$0.0 | 2023-06-06 |
5-(1-Amino-3-methylbutyl)pyrimidine-2-carboxylic acid 関連文献
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
5-(1-Amino-3-methylbutyl)pyrimidine-2-carboxylic acidに関する追加情報
Comprehensive Overview of 5-(1-Amino-3-methylbutyl)pyrimidine-2-carboxylic acid (CAS No. 2137747-47-6)
5-(1-Amino-3-methylbutyl)pyrimidine-2-carboxylic acid (CAS No. 2137747-47-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique pyrimidine backbone and amino acid functionality, is increasingly studied for its potential applications in drug discovery and development. Researchers are particularly interested in its role as a building block for novel therapeutics, especially in the fields of anticancer agents and enzyme inhibitors.
The molecular structure of 5-(1-Amino-3-methylbutyl)pyrimidine-2-carboxylic acid combines a pyrimidine ring with a carboxylic acid group and an amino-substituted alkyl chain. This configuration allows for versatile chemical reactivity, making it a valuable intermediate in synthetic chemistry. Recent studies highlight its utility in the design of small molecule inhibitors, which are critical in targeting specific pathways involved in diseases such as cancer and inflammatory disorders. The compound's CAS No. 2137747-47-6 is frequently referenced in patent literature, underscoring its commercial and scientific relevance.
In the context of current trends, the demand for high-purity intermediates like 5-(1-Amino-3-methylbutyl)pyrimidine-2-carboxylic acid has surged due to advancements in precision medicine and personalized therapies. The compound's ability to modulate biological targets aligns with the growing focus on targeted drug delivery systems. Additionally, its compatibility with green chemistry principles makes it an attractive candidate for sustainable pharmaceutical manufacturing, a topic of increasing importance in the industry.
From a technical perspective, the synthesis of 5-(1-Amino-3-methylbutyl)pyrimidine-2-carboxylic acid involves multi-step organic reactions, often requiring optimized conditions to achieve high yields and purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize the compound. These methods ensure compliance with stringent regulatory standards, particularly in GMP-certified environments where the compound is used for preclinical and clinical studies.
The compound's potential extends beyond pharmaceuticals. Researchers are exploring its applications in agrochemicals and material science, where its structural features could contribute to the development of new bioactive materials. For instance, its pyrimidine core is known to interact with biological systems, making it a candidate for crop protection agents or biodegradable polymers.
As the scientific community continues to investigate 5-(1-Amino-3-methylbutyl)pyrimidine-2-carboxylic acid, its role in innovative therapeutics and sustainable chemistry is expected to expand. With its CAS No. 2137747-47-6 frequently cited in academic and industrial research, this compound represents a promising avenue for future breakthroughs. For researchers and manufacturers, understanding its properties and applications is essential for leveraging its full potential in cutting-edge scientific endeavors.
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